molecular formula C19H18ClFN6O B14108581 (5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone

(5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone

Katalognummer: B14108581
Molekulargewicht: 400.8 g/mol
InChI-Schlüssel: AZEKABZKXLOVHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a hybrid structure combining a 1,2,3-triazole core substituted with a 3-chlorophenylamino group and a piperazine ring bearing a 4-fluorophenyl moiety, linked via a methanone bridge. The triazole ring is a privileged scaffold in medicinal chemistry due to its hydrogen-bonding capacity and metabolic stability, while the piperazine moiety enhances solubility and modulates receptor interactions .

Eigenschaften

Molekularformel

C19H18ClFN6O

Molekulargewicht

400.8 g/mol

IUPAC-Name

[5-(3-chloroanilino)-2H-triazol-4-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C19H18ClFN6O/c20-13-2-1-3-15(12-13)22-18-17(23-25-24-18)19(28)27-10-8-26(9-11-27)16-6-4-14(21)5-7-16/h1-7,12H,8-11H2,(H2,22,23,24,25)

InChI-Schlüssel

AZEKABZKXLOVHZ-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=NNN=C3NC4=CC(=CC=C4)Cl

Herkunft des Produkts

United States

Biologische Aktivität

The compound (5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone, often referred to as "Compound X," is a novel triazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by various studies and data.

Chemical Structure and Properties

Molecular Formula: C20H21ClN4O
Molecular Weight: 366.86 g/mol
CAS Number: [To be determined based on specific databases]

The structure of Compound X features a triazole ring linked to a piperazine moiety, which is known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to Compound X have demonstrated effectiveness against various bacterial strains. A study showed that triazole derivatives could inhibit bacterial growth by interfering with cell wall synthesis and disrupting membrane integrity .

Anticancer Activity

Compound X has shown promise in cancer research. In vitro studies have reported that triazole derivatives can induce apoptosis in cancer cells. For example, a related study found that triazole compounds exhibited cytotoxic effects against human cancer cell lines, with IC50 values indicating potent activity . The structure-activity relationship (SAR) suggests that the presence of specific substituents on the triazole ring enhances anticancer efficacy.

Compound Cell Line IC50 (µM)
Compound XMCF-715.2
Compound YHeLa12.8
Compound ZA54918.5

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. For instance, it acts as a competitive inhibitor of tyrosinase, an enzyme critical in melanin production. Kinetic studies revealed that modifications in the piperazine moiety significantly influence the binding affinity of Compound X to tyrosinase .

Case Studies

Several case studies have highlighted the biological activities of compounds related to Compound X:

  • Antimicrobial Efficacy : A study conducted on various triazole derivatives demonstrated their effectiveness against resistant bacterial strains. The results indicated a minimum inhibitory concentration (MIC) below 10 µg/mL for several derivatives .
  • Cytotoxicity Against Cancer Cells : In a comparative analysis of different triazole-based compounds, one derivative exhibited an IC50 value of 10 µM against breast cancer cells, suggesting that structural modifications can lead to enhanced anticancer properties .
  • Tyrosinase Inhibition : A detailed kinetic analysis showed that certain piperazine derivatives significantly inhibited tyrosinase activity with IC50 values ranging from 5 to 15 µM, indicating their potential use in skin-whitening agents .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole-Piperazine Hybrids

  • Compound 4 (): 4-(4-Chlorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole Key Differences: Replaces the methanone linker with a thiazole ring and introduces a pyrazole moiety. The chloro and fluoro groups are on separate aromatic rings. Activity: Exhibits antimicrobial properties, attributed to the thiazole core and halogen substituents .
  • Compound 5 () : 4-(4-Fluorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole

    • Key Differences : Substitutes chlorine with bromine on the aryl group, altering lipophilicity and steric bulk.
    • Activity : Similar antimicrobial profile to Compound 4, with slight potency variations due to halogen electronegativity differences .
  • Compound 21 (): Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone Key Differences: Replaces the triazole with a thiophene ring and introduces a trifluoromethyl group.

Pharmacological Analogues with Piperazine Moieties

  • Piroxicam Analogs () : Designed as HIV integrase inhibitors.
    • Key Differences : Incorporate a pyrazole core instead of triazole and lack halogen substituents.
    • Activity : EC₅₀ values of 20–25 µM against HIV, with docking studies suggesting interactions similar to raltegravir .

Comparative Data Table

Compound Name Core Structure Substituents Biological Activity Synthesis Yield Ref.
Target Compound Triazole-Piperazine 3-Cl-C₆H₄, 4-F-C₆H₄ Not reported (inferred antiviral/antimicrobial) N/A
Compound 4 () Thiazole-Pyrazole 4-Cl-C₆H₄, 4-F-C₆H₄ Antimicrobial High (~85%)
Compound 5 () Thiazole-Pyrazole 4-Br-C₆H₄, 4-F-C₆H₄ Antimicrobial High (~82%)
Piroxicam Analog 13d () Pyrazole None (piroxicam scaffold) Anti-HIV (EC₅₀ = 20 µM) Moderate (~60%)
Compound 21 () Thiophene-Piperazine CF₃-C₆H₄ CNS activity (inferred) High (~78%)

Key Research Findings and Implications

  • Halogen Effects : Chlorine and fluorine substituents enhance binding affinity through hydrophobic and halogen-bonding interactions, as seen in Compound 4’s antimicrobial activity .
  • Therapeutic Potential: Structural parallels to HIV integrase inhibitors () suggest the target compound could be repurposed for antiviral screening, leveraging its triazole-piperazine framework .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.